4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the butylsulfanyl, fluorophenyl, and phenyl groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactionsFor instance, the preparation of the pyrrolo[2,3-d]pyrimidine core can be achieved through the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce by-products. This can include the use of catalysts, such as transition metal catalysts, to facilitate specific reactions and improve overall efficiency. Additionally, industrial methods may incorporate continuous flow reactors to enhance reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds and fluorinated aromatic systems.
Mechanism of Action
The mechanism of action of 4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The butylsulfanyl group can interact with thiol-containing proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
4-butylsulfanyl-4′-cyanobiphenyl: Similar in having a butylsulfanyl group but differs in the core structure and the presence of a cyano group.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Uniqueness
4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the butylsulfanyl group provides sulfur-based reactivity, while the fluorophenyl group enhances its potential for medicinal applications through improved binding interactions .
Properties
Molecular Formula |
C22H20FN3S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-butylsulfanyl-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C22H20FN3S/c1-2-3-13-27-22-20-19(16-7-5-4-6-8-16)14-26(21(20)24-15-25-22)18-11-9-17(23)10-12-18/h4-12,14-15H,2-3,13H2,1H3 |
InChI Key |
BRQZHFACTLEVTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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